![molecular formula C5H7NO B12536502 Formamide, N-[(1S)-1-methyl-2-propynyl]- CAS No. 820965-63-7](/img/structure/B12536502.png)
Formamide, N-[(1S)-1-methyl-2-propynyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formamide, N-[(1S)-1-methyl-2-propynyl]- is a chemical compound that belongs to the class of organic compounds known as formamides. Formamides are derived from formic acid and are characterized by the presence of a formyl group attached to an amine. This particular compound is notable for its unique structural features, which include a propynyl group attached to the nitrogen atom. This structural configuration imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
The synthesis of Formamide, N-[(1S)-1-methyl-2-propynyl]- can be achieved through several synthetic routes. One common method involves the reaction of formic acid with an appropriate amine under controlled conditions. The reaction typically requires the use of a catalyst to facilitate the formation of the formamide bond. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. For example, the use of sulfonated rice husk ash as a catalyst has been reported to promote the efficient synthesis of formamide derivatives .
Chemical Reactions Analysis
Formamide, N-[(1S)-1-methyl-2-propynyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, where the propynyl group can be replaced by other functional groups. Major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Formamide, N-[(1S)-1-methyl-2-propynyl]- has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it has been explored for its potential as a nitrogen source in biotechnological production processes. The compound’s ability to support growth and production in non-sterile conditions makes it an attractive candidate for sustainable industrial practices . Additionally, its unique structural features make it a valuable tool in medicinal chemistry for the development of novel therapeutic agents.
Mechanism of Action
The mechanism of action of Formamide, N-[(1S)-1-methyl-2-propynyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its ability to form stable complexes with metal ions also plays a role in its biological activity. For example, the compound has been shown to interact with enzymes involved in metabolic pathways, thereby influencing cellular processes .
Comparison with Similar Compounds
Formamide, N-[(1S)-1-methyl-2-propynyl]- can be compared with other similar compounds such as dimethylformamide and N-methylformamide. While all these compounds belong to the formamide class, they differ in their structural features and chemical properties. Dimethylformamide, for instance, has two methyl groups attached to the nitrogen atom, whereas N-methylformamide has only one. These differences result in variations in their reactivity and applications. Formamide, N-[(1S)-1-methyl-2-propynyl]- is unique due to the presence of the propynyl group, which imparts distinct chemical properties and makes it suitable for specific applications .
Conclusion
Formamide, N-[(1S)-1-methyl-2-propynyl]- is a versatile compound with a wide range of applications in scientific research and industry Its unique structural features and chemical properties make it a valuable tool in various fields, including chemistry, biology, and medicine
Properties
CAS No. |
820965-63-7 |
|---|---|
Molecular Formula |
C5H7NO |
Molecular Weight |
97.12 g/mol |
IUPAC Name |
N-[(2S)-but-3-yn-2-yl]formamide |
InChI |
InChI=1S/C5H7NO/c1-3-5(2)6-4-7/h1,4-5H,2H3,(H,6,7)/t5-/m0/s1 |
InChI Key |
RBBGCLGCLSEGBM-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C#C)NC=O |
Canonical SMILES |
CC(C#C)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzo[d]oxazol-2-yl)-4-iodophenol](/img/structure/B12536419.png)

![Benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12536422.png)
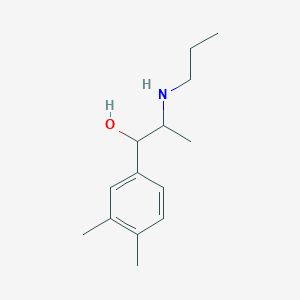
![1-[(1S)-1-Phenylethyl]-5-{3-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole](/img/structure/B12536435.png)
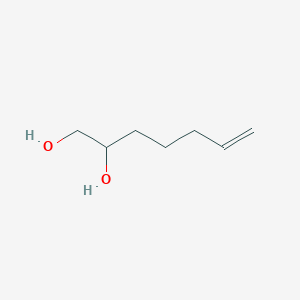
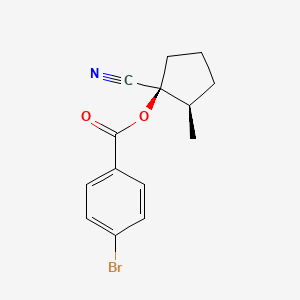
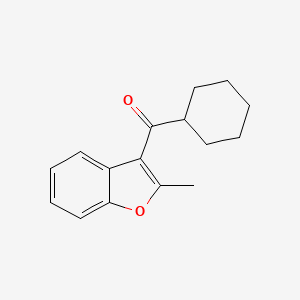

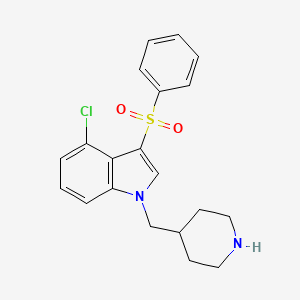
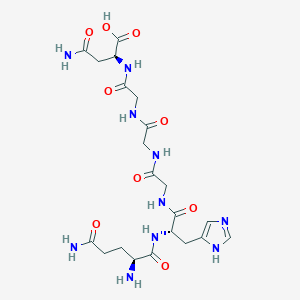
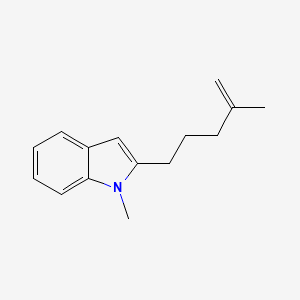
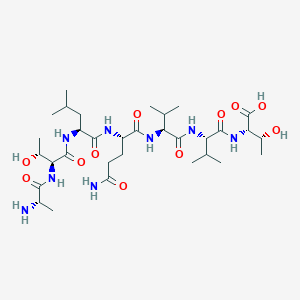
![4-[(Methanesulfonyl)oxy]-2-nitrobenzoic acid](/img/structure/B12536494.png)
